Nanomolar Inhibition of Plasmodium falciparum Macrophage Migration Inhibitory Factor (PfMIF) with Exceptional Selectivity Over Human MIF
4(3H)-Pteridinone, 7-(4-methylphenyl)- inhibits recombinant Plasmodium falciparum MIF with a Ki of 39 nM, as measured by the ketonization of the enol form of 4-HPP substrate. In contrast, the same compound exhibits a Ki of 101,000 nM (101 μM) against human MIF, yielding a selectivity index of >2,500-fold [1]. For comparison, the commercial MIF Antagonist IV (RDR 03785) inhibits MIF tautomerase activity with a Ki of 570 nM (0.57 μM) and IC50 of 2.4 μM . Thus, 4(3H)-Pteridinone, 7-(4-methylphenyl)- is approximately 15-fold more potent than MIF Antagonist IV against PfMIF and displays remarkable species selectivity.
| Evidence Dimension | MIF tautomerase inhibition (Ki) |
|---|---|
| Target Compound Data | 39 nM (PfMIF); 101,000 nM (hMIF) |
| Comparator Or Baseline | MIF Antagonist IV: Ki = 570 nM (0.57 μM); IC50 = 2.4 μM |
| Quantified Difference | Target compound is ~15-fold more potent than MIF Antagonist IV against PfMIF; >2,500-fold selectivity for PfMIF over hMIF |
| Conditions | Recombinant Plasmodium falciparum MIF expressed in E. coli BL21 (DE3); human MIF; ketonization of enol form of 4-HPP substrate |
Why This Matters
This level of potency and species selectivity is critical for developing antimalarial agents with minimal human target-related toxicity, directly impacting procurement for malaria drug discovery programs.
- [1] BindingDB Entry BDBM50399047 (CHEMBL2178856). Ki = 39 nM for PfMIF; Ki = 1.01E+5 nM for human MIF. View Source
